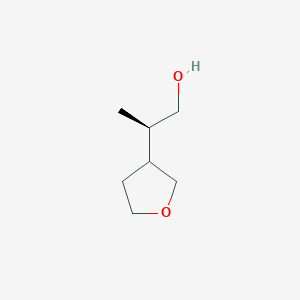

(2R)-2-(Oxolan-3-yl)propan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-(oxolan-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3/t6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECBVGXHZXOYQC-PKPIPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Catalyst-Mediated Reductions

The most widely reported method for synthesizing (2R)-2-(Oxolan-3-yl)propan-1-ol involves the asymmetric reduction of the corresponding ketone precursor, 2-(Oxolan-3-yl)propan-1-one. A chiral catalyst, such as (2S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, is employed to induce enantioselectivity. This catalyst forms a complex with borane (BH₃), enabling hydride transfer to the ketone’s pro-R face.

Reaction Conditions :

- Solvent : Tetrahydrofuran or toluene under inert atmosphere (N₂/Ar)

- Temperature : -20°C to 0°C to minimize side reactions

- Catalyst Loading : 5–10 mol%

- Yield : 85–92% with enantiomeric excess (ee) of 88–94%.

The stereochemical outcome is influenced by the catalyst’s configuration and reaction kinetics. For instance, the (2S)-configured catalyst preferentially generates the (R)-enantiomer due to steric hindrance at the pro-S face.

Corey–Itsuno Reduction

The Corey–Itsuno reduction, utilizing oxazaborolidine catalysts, is another prominent method. This approach offers superior enantioselectivity (>98% ee) under mild conditions.

Procedure :

- Prepare the oxazaborolidine catalyst in situ from (S)-α,α-diphenylprolinol and borane-dimethyl sulfide.

- Add the ketone precursor dropwise at -30°C.

- Quench with methanol and isolate via column chromatography.

Advantages :

Biocatalytic Synthesis

Enzymatic Reductions

Biocatalysts, such as alcohol dehydrogenases (ADHs), provide a sustainable alternative. ADHs from Lactobacillus brevis or Rhodococcus erythropolis selectively reduce 2-(Oxolan-3-yl)propan-1-one to the (R)-alcohol with >99% ee.

Optimized Parameters :

Whole-Cell Systems

Engineered Escherichia coli expressing ADH and glucose dehydrogenase enables single-step synthesis. Key advancements include:

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes prioritize efficiency and safety. Continuous flow systems achieve:

Example Protocol :

Green Chemistry Innovations

Recent efforts focus on solvent-free systems and recyclable catalysts:

- Ionic Liquids : Enhance catalyst stability and reduce waste

- Magnetic Nanoparticles : Facilitate catalyst recovery (≥10 cycles without loss of activity).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of halides or amines.

Scientific Research Applications

(2R)-2-(Oxolan-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares (2R)-2-(Oxolan-3-yl)propan-1-ol with analogous compounds from the provided evidence, focusing on substituent effects, molecular properties, and biological activities.

Structural and Molecular Comparisons

Table 1: Key Properties of Similar Compounds

Key Observations:

Substituent Effects: The oxolan-3-yl group in the target compound is a cyclic ether, which may enhance hydrophilicity compared to amino substituents (e.g., dibenzylamino or dimethylamino groups) . Amino-substituted analogs (e.g., dimethylamino in ) are smaller and likely more basic, influencing receptor-binding interactions. Indolyl-phenoxy derivatives () exhibit complex pharmacophores with demonstrated cardiovascular activity, suggesting that bulky substituents can modulate biological targeting.

Molecular Weight and Applications: Lower molecular weight compounds (e.g., dimethylamino propanol, 103.16 g/mol ) may favor blood-brain barrier penetration, while larger molecules (e.g., indolyl-phenoxy derivatives ) are tailored for specific receptor interactions. Industrial polymers like 2-(2-hydroxypropoxy)propan-1-ol (134.17 g/mol ) highlight the role of hydroxyl groups in hydrophilicity and material applications.

Antiarrhythmic and Adrenoceptor Activity:

- The indolyl-phenoxy propanol derivative () showed significant antiarrhythmic and β₁-adrenoceptor binding affinity, attributed to its dual substituent groups. This contrasts with amino-substituted propanols, where activity depends on amine basicity and steric hindrance.

Q & A

Q. How can the stereochemical purity of (2R)-2-(Oxolan-3-yl)propan-1-ol be experimentally validated?

- Methodological Answer : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak®) is recommended for separating enantiomers. Optical rotation measurements ([α]D) can confirm enantiomeric excess (e.e.) when compared to literature values. Nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can also resolve diastereomeric interactions in the ¹H or ¹³C spectra .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store at 2–8°C in a dry, ventilated area. In case of skin exposure, wash immediately with water for 15 minutes and seek medical attention. Avoid generating aerosols during transfers .

Q. What synthetic routes are available for preparing this compound, and how is enantioselectivity ensured?

- Methodological Answer : Asymmetric reduction of ketone precursors (e.g., 2-(oxolan-3-yl)propan-1-one) using chiral catalysts like CBS (Corey-Bakshi-Shibata) reagents can achieve high enantiomeric excess. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) can separate racemic mixtures. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm configuration via polarimetry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. Solvent effects are incorporated using the SMD continuum model. For example, assess the steric hindrance of the oxolane ring on SN2 reactivity by comparing energy profiles with analogous acyclic alcohols .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

- Methodological Answer : Reproduce measurements under controlled conditions (e.g., DSC for melting point analysis at 25°C as per ). Cross-validate solubility data using shake-flask methods with HPLC quantification. If inconsistencies persist, consider polymorph screening via X-ray crystallography or variable-temperature NMR to detect solid-state transitions.

Q. How does the oxolane ring influence hydrogen bonding and solvent interactions in this compound?

- Methodological Answer : Compare hydrogen-bonding donor/acceptor capacity with non-cyclic analogs using IR spectroscopy (O-H stretching frequency shifts). Solubility parameters (Hansen solubility parameters) can be determined via turbidimetry in binary solvent systems. Molecular dynamics simulations (e.g., GROMACS) can model solvation shells to explain preferential solubility in polar aprotic solvents .

Q. What analytical techniques characterize degradation products of this compound under accelerated stability testing?

- Methodological Answer : Conduct forced degradation studies (heat, light, pH extremes) and analyze products via LC-MS with electrospray ionization (ESI). For volatile byproducts, use GC-MS with a DB-5 column. Structural elucidation of degradation intermediates (e.g., oxidized oxolane derivatives) can be achieved via 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.